6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyrimidine moiety. Its molecular formula is C7H8N4O, and it has garnered attention in various scientific fields due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving starting materials typically found in organic synthesis laboratories. Its derivatives have been explored for their pharmacological properties, particularly in the context of medicinal chemistry.
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is classified as a nitrogen-containing heterocycle. It is part of a broader category of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The synthesis of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can be achieved through several methods:
The reaction conditions (temperature, solvent, and catalysts) play a crucial role in determining the yield and purity of the final product. For instance, using polar solvents can facilitate the reaction between hydrazines and carbonyls, promoting cyclization.
The molecular structure of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one features:
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one participates in various chemical reactions:
The reactivity of this compound can be influenced by electronic effects from substituents on the rings, which may enhance or diminish its nucleophilicity.
The mechanism of action for compounds like 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one often involves interaction with specific biological targets:
Research indicates that derivatives of this compound have shown efficacy in inhibiting certain kinases and other enzymes critical for tumor growth.
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has several applications:
The pyrazolo[3,4-d]pyrimidine core serves as a privileged bioisostere for endogenous purine bases, enabling targeted modulation of nucleotide-binding sites in enzymes and receptors. Its structural mimicry of adenine arises from the conserved nitrogen atom positions (N1, N3, N7, and N9 in purines), which govern hydrogen-bonding patterns critical for molecular recognition. Unlike purines, the pyrazolo[3,4-d]pyrimidine scaffold exhibits enhanced metabolic stability and tunable physicochemical properties due to its reduced pKa and resistance to enzymatic degradation [6] [9]. Specifically, 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (PubChem CID: 135408748) positions its 6-amino group to replicate the 6-amino function of adenine, while the 1-methyl group enhances lipophilicity and influences kinase selectivity profiles [1] [3]. This bioisosteric replacement has been leveraged in ATP-competitive inhibitors, where the scaffold occupies the adenine-binding pocket of kinases with high fidelity, as evidenced by crystallographic studies [4] [7].
Table 1: Structural Comparison of Adenine and Pyrazolo[3,4-d]pyrimidine Bioisosteres
Feature | Adenine | 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | Functional Implication |
---|---|---|---|
Core Structure | Purine | Pyrazolo[3,4-d]pyrimidine | Mimics purine geometry |
Key Amino Group | 6-Amino | 6-Amino | H-bond donation to hinge region |
N1 Substitution | H (in adenine) | Methyl | Modulates selectivity & pharmacokinetics |
Tautomeric Behavior | Lactam-lactim equil. | Fixed 4(7H)-one tautomer | Reduces entropic penalty upon binding |
Electron Density | Delocalized | Localized at N2-C3 | Tunable via C3 substitutions |
The therapeutic application of pyrazolo[3,4-d]pyrimidines evolved from early non-selective purine antagonists to precision oncology agents. Initial derivatives focused on broad-spectrum kinase inhibition, but structural refinements have yielded compounds with exquisite target specificity:
Table 2: Milestones in Pyrazolo[3,4-d]pyrimidine-Based Drug Development
Era | Representative Compound | Key Advancement | Therapeutic Limitation |
---|---|---|---|
2000–2010 | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine | Proof of concept for EGFR inhibition | Low selectivity (IC₅₀ >1 µM) |
2010–2020 | 4-Chloro-N,1-diphenyl analog | Hydrophobic tail optimization for ATP pocket occupancy | Off-target toxicity |
2020–Present | Compound 12b [2] | Dual EGFRWT/T790M inhibition & apoptosis induction | Requires further PK optimization |
2024 | Compounds 15 & 16 [6] | P-glycoprotein inhibition & broad-spectrum cytotoxicity | In vivo efficacy studies ongoing |
Pyrazolo[3,4-d]pyrimidines exert kinase inhibition through three synergistic mechanisms:
Table 3: Kinase Targets and Binding Modes of Key Derivatives
Kinase Target | Representative Inhibitor | IC₅₀ Value | Critical Binding Interactions |
---|---|---|---|
EGFRWT | Compound 12b [2] | 0.016 µM | H-bond: Met793; Hydrophobic: Ile788, Leu718 |
EGFRT790M | Compound 12b [2] | 0.236 µM | Covalent: Cys797; H-bond: Thr854 |
CDK2/Cyclin A2 | Compound 14 [9] | 0.057 µM | H-bond: Leu83; Hydrophobic: Phe80, Lys89 |
JAK3 | 12a [4] | 6.2 nM | Covalent: Cys909; H-bond: Leu905, Asp967 |
The pharmacophore model for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors universally requires: (i) the heteroaromatic core for hinge binding, (ii) a linker (e.g., imino or hydrazone) for solvent-facing orientation, and (iii) terminal hydrophobic domains for affinity enhancement. Modifications at the 1-, 3-, and 6-positions systematically optimize these features, as demonstrated by compound 16 (EGFR IC₅₀ = 0.034 µM), where a tricyclic extension improves hydrophobic contact with the ribose binding pocket [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7